2,2-Difluorobicyclo[3.1.0]hexan-6-amine
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Overview
Description
2,2-Difluorobicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 2-position of the bicyclo[310]hexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine typically involves the fluorination of a bicyclic precursor. One common method includes the reaction of a bicyclo[3.1.0]hexane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amine derivatives .
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobicyclo[3.1.0]hexan-6-ylmethanol
- 6,6-Difluorobicyclo[3.1.0]hexan-2-amine hydrochloride
Uniqueness
2,2-Difluorobicyclo[3.1.0]hexan-6-amine is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-3-4(6)5(3)9/h3-5H,1-2,9H2 |
InChI Key |
HEYIRSGXDROHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2N)(F)F |
Origin of Product |
United States |
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